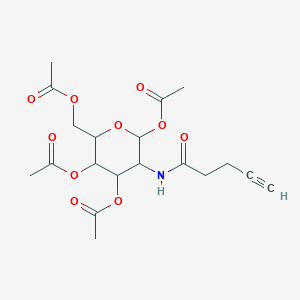
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl)
Descripción general
Descripción
N-(4-pentynoyl)-glucosamine-tetraacylated (Ac4GlcAl) is an unnatural alkyne-containing monosaccharide building block. The alkyne moiety allows for modification through chemoselective ligation chemistries, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and various palladium-catalyzed coupling reactions . The acetyl groups increase solubility in many solvents, making handling easier .
Aplicaciones Científicas De Investigación
N-(4-pentynoyl)-glucosamine-tetraacylated is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Metabolic Labeling: Used for studying glycoproteins through metabolic labeling in vivo and subsequent chemoselective ligation.
Imaging Glycans: Utilized in imaging glycans in developing organisms, such as zebrafish.
Proteomic Analysis: Facilitates the study of cellular trafficking of labeled proteins and proteomic analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of acetic anhydride and pyridine for acetylation, followed by the addition of 4-pentynoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for N-(4-pentynoyl)-glucosamine-tetraacylated are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-pentynoyl)-glucosamine-tetraacylated undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for deacetylation.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Deacetylated glucosamine derivatives.
Mecanismo De Acción
The mechanism of action of N-(4-pentynoyl)-glucosamine-tetraacylated involves its incorporation into glycoproteins instead of its natural counterpart, N-acetylglucosamine. The alkyne group allows for subsequent detection via Cu(I)-catalyzed click reactions with fluorescent-labeled azides or biotin-azide . This enables the visualization and study of glycoproteins and their cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-pentynoyl)-galactosamine-tetraacylated (Ac4GalNAl): Similar in structure and function, used for studying glycoproteins.
N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz): Another alkyne-functionalized monosaccharide used for metabolic labeling.
Uniqueness
N-(4-pentynoyl)-glucosamine-tetraacylated is unique due to its specific alkyne group, which allows for highly selective chemoselective ligation reactions. This specificity makes it a valuable tool for studying glycoproteins and their functions in various biological processes .
Propiedades
Fórmula molecular |
C19H25NO10 |
|---|---|
Peso molecular |
427.41 |
Nombre IUPAC |
[3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25) |
Clave InChI |
PODQGPKRSTUNAT-QNGFGXIMSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Apariencia |
Solid powder |
Pureza |
>90% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(4-pentynoyl)-galactosamine tetraacylated (Ac4 GalNAl) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-5-fluoro-2-hydroxybenzoic acid](/img/structure/B1193111.png)
![5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine](/img/structure/B1193119.png)
